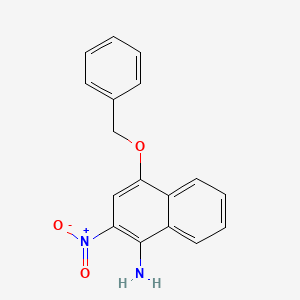

4-(Benzyloxy)-2-nitronaphthalen-1-amine

Description

Significance of Naphthalene (B1677914) Core in Contemporary Chemical Synthesis

Naphthalene, the simplest polycyclic aromatic hydrocarbon (PAH) composed of two fused benzene (B151609) rings, serves as a fundamental scaffold in modern chemical synthesis. researchgate.networdpress.com Its planar structure and aromatic stability, coupled with reactive sites for a range of chemical transformations, make it a versatile building block. researchgate.net The naphthalene core is more reactive than benzene in electrophilic aromatic substitution reactions, a property that facilitates the creation of a wide array of derivatives. wordpress.comlibretexts.org This inherent reactivity allows for the functionalization of the naphthalene system to produce complex molecules with specific biological activities or material properties. nih.govresearchgate.net Consequently, naphthalene derivatives are integral to the pharmaceutical, agrochemical, and dye industries, serving as precursors to drugs, insecticides, and pigments. nih.gov

Overview of Substituted Naphthalenes in Research Contexts

Substituted naphthalenes are compounds where one or more hydrogen atoms on the naphthalene core have been replaced by other functional groups. These substitutions significantly influence the molecule's physicochemical properties, reactivity, and potential applications. nih.goviau.ir For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electron density of the aromatic system, directing the regioselectivity of further reactions and modifying the electronic and optical properties of the molecule. libretexts.orgiau.ir Research into substituted naphthalenes is extensive, covering areas from medicinal chemistry, where they form the basis for various therapeutic agents, to materials science, where their unique electronic characteristics are exploited. nih.govsmolecule.com The development of regioselective synthesis methodologies for polysubstituted naphthalenes is a key area of focus, as controlling the substitution pattern is crucial for tailoring the molecule's function. researchgate.net

Positioning of 4-(Benzyloxy)-2-nitronaphthalen-1-amine within Naphthalene Derivative Research

Within the broad family of naphthalene derivatives, this compound is a noteworthy example of a polysubstituted system. It incorporates three distinct functional groups on the naphthalene core: a primary amine (-NH2), a nitro group (-NO2), and a benzyloxy group (-OCH2C6H5). The interplay of these substituents—the electron-donating amine and benzyloxy groups and the electron-withdrawing nitro group—creates a complex electronic environment that dictates the compound's specific chemical behavior. This compound can be viewed as a valuable intermediate in organic synthesis, offering multiple reactive sites for further chemical modification. smolecule.com Its structure suggests potential applications as a precursor for more complex molecules, including heterocyclic compounds and materials with specific electronic or optical properties. smolecule.com

Structure

3D Structure

Properties

Molecular Formula |

C17H14N2O3 |

|---|---|

Molecular Weight |

294.30 g/mol |

IUPAC Name |

2-nitro-4-phenylmethoxynaphthalen-1-amine |

InChI |

InChI=1S/C17H14N2O3/c18-17-14-9-5-4-8-13(14)16(10-15(17)19(20)21)22-11-12-6-2-1-3-7-12/h1-10H,11,18H2 |

InChI Key |

LENNPDLPUDGLAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C3=CC=CC=C32)N)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 4 Benzyloxy 2 Nitronaphthalen 1 Amine

Reactivity of the Nitro Group in Naphthalene (B1677914) Systems

The nitro group is a strong electron-withdrawing group that significantly influences the chemical behavior of the naphthalene ring to which it is attached.

Electrophilic Aromatic Substitution (EAS): The nitration of naphthalene typically yields 1-nitronaphthalene (B515781) as the major product under kinetic control due to the formation of a more stable carbocation intermediate. youtube.comwordpress.compearson.comvedantu.com The presence of activating groups, such as the amino and benzyloxy groups in 4-(benzyloxy)-2-nitronaphthalen-1-amine, would further enhance the reactivity of the naphthalene ring towards electrophiles. However, the nitro group itself is deactivating and directs incoming electrophiles to the meta-position relative to itself. surendranatheveningcollege.com In this specific molecule, the positions available for electrophilic attack are influenced by the combined directing effects of all three substituents.

Nucleophilic Aromatic Substitution (SNAr): The presence of a strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to the nitro group. surendranatheveningcollege.comlibretexts.orgnih.gov This is due to the stabilization of the intermediate Meisenheimer complex. libretexts.org In this compound, the nitro group at the C-2 position makes the C-1 and C-3 positions susceptible to nucleophilic attack. For instance, 1-dialkylamino-2,4-dinitronaphthalenes readily undergo nucleophilic aromatic substitution where the dialkylamino group is replaced by primary amines. rsc.org

| Reaction Type | Effect of Nitro Group | Favored Positions on Nitronaphthalene | Influence of Amino & Benzyloxy Groups |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Deactivating, Meta-directing | Positions 5 and 8 | Activating, Ortho, Para-directing |

| Nucleophilic Aromatic Substitution | Activating, Ortho, Para-directing | Positions 1 and 3 | Donating, may slightly disfavor |

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a route to the corresponding primary amines. wikipedia.org The nitro group of this compound can be readily reduced to an amino group, yielding a diaminonaphthalene derivative. This transformation is of significant synthetic utility as it opens up a wide range of further functionalization possibilities.

Common methods for the reduction of nitronaphthalenes include:

Catalytic Hydrogenation: This method often employs catalysts such as Raney nickel, platinum, or palladium on carbon. google.comgoogle.com It is a clean and efficient method for reducing nitro groups.

Béchamp Reduction: This classical method uses iron metal in the presence of an acid, such as hydrochloric acid. wikipedia.orggoogle.com

Other Reducing Agents: Other reagents like zinc dust in the presence of ammonium (B1175870) chloride have also been used for the reduction of nitronaphthalenes. rsc.org

The reduction of 1-nitronaphthalene to 1-naphthylamine (B1663977) is a well-established industrial process. google.comgoogle.comacs.org The resulting diamine from the reduction of this compound could serve as a valuable building block in the synthesis of dyes, polymers, and pharmaceuticals.

| Reduction Method | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Ni or Pt/C | Elevated temperature and pressure | 4-(Benzyloxy)-naphthalene-1,2-diamine |

| Béchamp Reduction | Fe, HCl | Aqueous or alcoholic solvent, heat | 4-(Benzyloxy)-naphthalene-1,2-diamine |

| Zinc Reduction | Zn, NH₄Cl | Neutral aqueous/alcoholic solution, 70°C | Intermediate hydroxylamine (B1172632) or final amine |

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. wikipedia.org While aromatic systems are generally poor dienophiles due to their inherent stability, the presence of electron-withdrawing groups can enhance their dienophilic character. conicet.gov.arorganic-chemistry.org The nitro group on the naphthalene ring of this compound can promote its participation as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes. conicet.gov.arresearchgate.netmdpi.com

Studies on nitronaphthalenes and other nitroaromatic compounds have shown that they can undergo cycloaddition reactions under thermal or high-pressure conditions. researchgate.netsciforum.net The reaction of 1-nitronaphthalene with substituted dienes has been shown to yield cycloadducts, which can subsequently eliminate nitrous acid to form new aromatic systems. researchgate.net This reactivity provides a synthetic route to complex polycyclic structures.

Reactivity of the Amino Group in Naphthalene Systems

The primary amino group at the C-1 position of this compound is a versatile functional group that can undergo a variety of chemical transformations.

The amino group can readily participate in amidation reactions with carboxylic acids, acid chlorides, or anhydrides to form the corresponding amides. nih.govyoutube.comyoutube.com This reaction is a cornerstone of organic synthesis and is widely used to create peptide bonds and other amide-containing structures. The nucleophilicity of the amino group in this compound is influenced by the electronic effects of the other substituents on the naphthalene ring.

Furthermore, the amino group can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). nih.gov For instance, 1-naphthylamine can react with 2,4-pentanedione to form an enaminone. nih.gov Naphthoxazine derivatives can be synthesized through the condensation of a primary amine, formaldehyde, and a naphthol derivative. acs.org These reactions are valuable for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.

The primary amino group serves as a handle for a wide range of further chemical functionalizations, significantly expanding the synthetic utility of this compound. researchgate.net Some potential transformations include:

Diazotization: The amino group can be converted to a diazonium salt upon treatment with nitrous acid. Diazonium salts are highly versatile intermediates that can be subsequently replaced by a variety of other functional groups, including halogens, cyano, hydroxyl, and hydrogen (Sandmeyer and related reactions). libretexts.org

Alkylation and Arylation: The nitrogen atom can be alkylated or arylated to form secondary or tertiary amines.

Directed C-H Functionalization: The amino group, or a derivative thereof, can act as a directing group to control the regioselectivity of C-H bond functionalization at other positions on the naphthalene ring. researchgate.net

The ability to perform these transformations allows for the synthesis of a diverse library of substituted naphthalene derivatives starting from this compound.

Stability and Cleavage of the Benzyloxy Ether Linkage

The benzyloxy group in this compound serves as a protective group for the hydroxyl functionality. Its stability and the conditions required for its removal are of significant interest in synthetic chemistry. The electron-withdrawing nature of the nitro group on the naphthalene ring can influence the reactivity of the benzyloxy ether.

Conditions for Selective Deprotection

The selective cleavage of the benzyloxy ether to unveil the corresponding naphthol can be achieved under various conditions, primarily categorized as catalytic hydrogenation, Lewis acid-mediated cleavage, and oxidative cleavage. The choice of method often depends on the presence of other functional groups within the molecule that might be sensitive to the reaction conditions.

Catalytic Hydrogenolysis: This is a common and often mild method for the deprotection of benzyl (B1604629) ethers. The reaction typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. organic-chemistry.org Catalytic transfer hydrogenation, which utilizes hydrogen donors like ammonium formate (B1220265) or formic acid in the presence of a palladium catalyst, offers an alternative that can sometimes provide improved selectivity and milder reaction conditions. researchgate.netrsc.org For substrates with multiple reducible groups, careful selection of the catalyst and reaction parameters is crucial to achieve selective debenzylation. unive.it

Lewis Acid-Mediated Cleavage: Various Lewis acids can effect the cleavage of benzyl ethers. beilstein-journals.org Reagents such as aluminum chloride in the presence of a scavenger like N,N-dimethylaniline, or boron trifluoride etherate with a soft nucleophile like ethanethiol, have been successfully employed for the debenzylation of aryl benzyl ethers. thaiscience.info The strength of the Lewis acid and the reaction temperature can be tuned to control the reaction.

Oxidative Cleavage: Oxidative methods provide another route for the removal of the benzyl group. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers, particularly those with electron-donating groups on the benzyl ring. organic-chemistry.org More recent developments include visible-light-mediated oxidative debenzylation, which can offer high selectivity and functional group tolerance. nih.gov Electrochemical methods are also emerging as a green alternative for the selective oxidative cleavage of benzylic C-O bonds. nih.govresearchgate.net

Table 1: Conditions for Selective Deprotection of Benzyloxy Ethers This table is interactive. Click on the headers to sort the data.

| Method | Reagents and Conditions | Advantages | Potential Limitations |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, high yielding. organic-chemistry.org | May reduce other functional groups (e.g., nitro group). |

| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | Milder than direct hydrogenation, good for sensitive substrates. researchgate.netrsc.org | Catalyst poisoning can be an issue. |

| Lewis Acid-Mediated Cleavage | AlCl₃/N,N-dimethylaniline or BF₃·OEt₂/ethanethiol | Effective for a range of substrates. thaiscience.info | Harsh conditions may not be suitable for all molecules. |

| Oxidative Cleavage (DDQ) | DDQ, often in MeCN/H₂O | Selective for benzyl ethers over some other protecting groups. organic-chemistry.org | Stoichiometric amounts of oxidant are often required. |

| Visible-Light-Mediated Oxidative Cleavage | Photocatalyst, oxidant (e.g., air) | Mild, high functional group tolerance. nih.gov | Requires specific photochemical setup. |

| Electrochemical Cleavage | Electrochemical cell, supporting electrolyte | Metal- and external oxidant-free. nih.govresearchgate.net | Substrate scope may be limited. |

Mechanistic Studies of Reaction Pathways Involving the Compound

Detailed mechanistic studies specifically on this compound are not extensively reported in the literature. However, the reaction pathways can be inferred from the known reactivity of its constituent functional groups and related molecular systems.

The reactivity of the naphthalene core is significantly influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, deactivating the ring towards electrophilic substitution and activating it towards nucleophilic aromatic substitution, particularly at positions ortho and para to it. Conversely, the amino and benzyloxy groups are electron-donating, activating the ring towards electrophilic attack.

One potential reaction pathway involves the participation of the neighboring amino group in reactions at the benzyloxy ether. Neighboring group participation (NGP) , also known as anchimeric assistance, can occur when a functional group within the same molecule acts as an internal nucleophile. wikipedia.orglibretexts.org In the case of this compound, the lone pair of electrons on the nitrogen atom of the amino group could potentially interact with the benzylic carbon, facilitating the departure of the phenoxy group under certain conditions. This would proceed through a cyclic intermediate. dalalinstitute.comchem-station.com Such participation often leads to an enhanced reaction rate and can influence the stereochemical outcome of the reaction. researchgate.net

Furthermore, photosubstitution reactions are known to occur with methoxy-nitronaphthalene derivatives in the presence of amine nucleophiles, proceeding through dual pathways. acs.org While not directly analogous, this suggests that photochemical methods could potentially be employed to induce transformations in this compound, possibly involving electron transfer processes.

Computational and Theoretical Investigations of 4 Benzyloxy 2 Nitronaphthalen 1 Amine

Density Functional Theory (DFT) Applications in Structural Elucidation and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency. researchgate.net Theoretical investigations using DFT can predict molecular geometries, vibrational frequencies, and electronic properties of molecules like 4-(benzyloxy)-2-nitronaphthalen-1-amine with high precision. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov

A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, indicating that it can be easily excited. nih.gov For aromatic systems containing both electron-donating (amine, benzyloxy) and electron-withdrawing (nitro) groups, such as this compound, the distribution of HOMO and LUMO is expected to be localized across different parts of the molecule. The HOMO is likely concentrated on the electron-rich naphthalene (B1677914) and amine moieties, while the LUMO would be predominantly located on the electron-deficient nitro group. This separation facilitates intramolecular charge transfer.

Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.15 |

| LUMO | -2.42 |

This interactive table presents hypothetical energy values typical for similar aromatic nitro compounds, based on data from related studies. nih.gov

The presence of both electron-donating (-NH2, -OCH2Ph) and electron-withdrawing (-NO2) groups on the naphthalene scaffold of this compound creates a significant potential for intramolecular charge transfer (ICT). Upon electronic excitation, an electron can be promoted from the HOMO, largely centered on the donor parts of the molecule, to the LUMO, which is localized on the acceptor nitro group. This ICT character is a key feature that influences the molecule's optical and electronic properties. The analysis of molecular orbitals provides a visual representation of this charge separation.

Fukui functions are instrumental in predicting the local reactivity of a molecule, identifying which atomic sites are most susceptible to nucleophilic or electrophilic attack. jeires.com These functions are derived from the change in electron density as an electron is added to or removed from the molecule. jeires.com For this compound, the Fukui function f+ would indicate sites prone to nucleophilic attack (likely around the nitro group and adjacent carbons), while f- would highlight sites for electrophilic attack (primarily the amine group and electron-rich positions on the aromatic rings). pku.edu.cn

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can also be calculated from HOMO and LUMO energies. A higher electrophilicity index suggests a greater capacity to accept electrons. nih.gov

Hypothetical Reactivity Indices for this compound

| Index | Definition | Hypothetical Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.285 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.865 |

This interactive table is based on the relationships and typical values discussed in related computational studies. nih.gov

Computational methods can be employed to study how this compound interacts with other molecules or surfaces. By calculating the binding energy, researchers can predict the strength of these interactions. researchgate.net For instance, in materials science, understanding the binding energy to a metal surface is crucial for applications like corrosion inhibition. researchgate.net In a biological context, docking studies can predict the binding affinity of the molecule to a protein's active site, which is essential for drug design. These interactions are governed by non-covalent forces such as hydrogen bonding, π–π stacking, and van der Waals forces. nih.gov

Molecular Dynamics and Simulation Methodologies for Conformational Analysis

While DFT calculations are typically performed on static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. github.io For a flexible molecule like this compound, which has a rotatable benzyloxy group, MD simulations can explore its conformational landscape. fip.org By simulating the molecule's movements at different temperatures, researchers can identify the most stable conformations and understand the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with its environment. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions (e.g., Hydrogen Bonding)

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and intramolecular interactions within a molecule. nih.gov It examines interactions between filled donor NBOs and empty acceptor NBOs. For this compound, NBO analysis can quantify the strength of intramolecular hydrogen bonds, such as a potential interaction between the amine (-NH2) group and the adjacent nitro (-NO2) group. nih.gov This analysis provides stabilization energies associated with these interactions, confirming their significance in determining the molecule's preferred conformation and stability. The charge delocalization from the lone pairs of oxygen and nitrogen atoms into the aromatic rings can also be quantified, providing a deeper understanding of the electronic communication between the different functional groups. nih.gov

Computational Assessment of Reaction Selectivity and Pathway Energetics

A comprehensive review of available scientific literature reveals a notable absence of specific computational and theoretical investigations into the reaction selectivity and pathway energetics of this compound. While computational methods such as Density Functional Theory (DFT) are powerful tools for evaluating the reactivity, stability, and electronic properties of organic molecules, dedicated studies on this particular compound have not been identified in the public domain.

In broader contexts, computational studies on structurally related aromatic amines and naphthalene derivatives have been conducted to understand their electronic structure, reactivity, and potential as corrosion inhibitors. These studies often employ DFT to calculate quantum chemical parameters like HOMO-LUMO energy gaps, ionization potential, electron affinity, and global hardness and softness. Furthermore, simulations can provide insights into the energetics of molecule-surface interactions.

However, without specific research focused on this compound, it is not possible to provide detailed data tables or an in-depth analysis of its reaction selectivity or the energetic profiles of its potential reaction pathways. Such an investigation would be a novel area of research, potentially yielding valuable insights into the chemical behavior of this compound.

Advanced Spectroscopic Characterization and Analytical Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the electronic environment and connectivity of each atom can be assembled.

The ¹H NMR spectrum of 4-(Benzyloxy)-2-nitronaphthalen-1-amine is expected to exhibit distinct signals corresponding to the protons of the naphthalene (B1677914) core, the benzyloxy group, and the primary amine.

Naphthalene Protons: The naphthalene ring possesses five aromatic protons. Their chemical shifts are influenced by the synergistic effects of the electron-donating amino (-NH₂) and benzyloxy (-OCH₂Ph) groups, and the strongly electron-withdrawing nitro (-NO₂) group. The proton at the C3 position is anticipated to appear as a singlet in the aromatic region. The protons on the unsubstituted benzene (B151609) ring of the naphthalene moiety (H5, H6, H7, H8) will likely appear as a complex multiplet system, typically in the range of δ 7.5-8.5 ppm. The precise shifts are dependent on the anisotropic effects and the interplay of electronic influences across the fused ring system.

Benzyloxy Protons: The benzyloxy group gives rise to two characteristic sets of signals. The methylene (B1212753) protons (-O-CH₂-Ph) are expected to appear as a sharp singlet, typically in the δ 5.0-5.3 ppm region, due to the deshielding effect of the adjacent oxygen atom. The five protons of the phenyl ring would typically resonate in the δ 7.3-7.5 ppm range, appearing as a multiplet.

Amine Protons: The two protons of the primary amine (-NH₂) are expected to produce a broad singlet. Its chemical shift can be highly variable, generally appearing between δ 4.0-6.0 ppm, and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH₂ | 4.0 - 6.0 | Broad Singlet |

| -O-CH₂-Ph | 5.0 - 5.3 | Singlet |

| Phenyl H (Benzyloxy) | 7.3 - 7.5 | Multiplet |

| Naphthalene H3 | ~7.0 - 7.5 | Singlet |

Note: This is an interactive data table. Values are predicted based on typical chemical shifts for the respective functional groups.

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Naphthalene Carbons: The ten carbons of the naphthalene core will have distinct chemical shifts. The carbons directly attached to substituents (C1, C2, C4, C4a, C8a) will be significantly shifted. C1 (attached to -NH₂) and C4 (attached to -OCH₂Ph) are expected to be shifted downfield due to the electronegativity of the heteroatoms. Conversely, the C2 carbon, bearing the electron-withdrawing nitro group, will also be significantly deshielded. The quaternary carbons involved in the ring fusion (C4a, C8a) typically appear in the δ 125-140 ppm range.

Benzyloxy Carbons: The benzyloxy group will show a signal for the methylene carbon (-O-CH₂-Ph) typically around δ 70-75 ppm. The phenyl ring will exhibit signals for its six carbons, including the ipso-carbon (attached to the CH₂ group) and the ortho, meta, and para carbons, resonating in the characteristic aromatic region of δ 127-137 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -O-C H₂-Ph | 70 - 75 |

| Aromatic C-H (Naphthalene & Phenyl) | 105 - 130 |

Note: This is an interactive data table. Values are predicted based on typical chemical shifts for the respective functional groups.

While ¹H and ¹³C NMR are primary tools, advanced techniques can offer deeper insights.

¹⁵N NMR Spectroscopy: Due to the presence of two nitrogen atoms, ¹⁵N NMR could be particularly informative, though it is an inherently insensitive technique requiring isotopic enrichment or specialized pulse sequences for natural abundance samples. The nitrogen of the primary amine group (-NH₂) is expected to resonate in the typical range for aromatic amines. The nitrogen of the nitro group (-NO₂) would appear significantly further downfield, in a region characteristic of nitroaromatic compounds, often δ +350 to +400 ppm relative to nitromethane.

Coupling Constants: The magnitude of proton-proton coupling constants (J-coupling) in the aromatic regions can help delineate the substitution pattern. For the naphthalene ring, typical ortho-coupling (³JHH) is in the range of 7-9 Hz, while meta (⁴JHH) and para (⁵JHH) couplings are much smaller (0-3 Hz). Analysis of these couplings through 2D NMR techniques like COSY would be instrumental in assigning the specific protons of the unsubstituted ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to show prominent absorption bands corresponding to its key functional groups.

N-H Vibrations: The primary amine group will give rise to two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. An N-H scissoring (bending) vibration is also expected around 1600-1650 cm⁻¹.

NO₂ Vibrations: The nitro group is characterized by two strong stretching absorptions: an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. The position within this range is influenced by the electronic nature of the aromatic ring.

C-O and Aromatic Vibrations: A strong C-O-C stretching band for the aryl-alkyl ether of the benzyloxy group should appear in the 1200-1275 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will produce a series of bands in the 1400-1600 cm⁻¹ region.

Table 3: Predicted Characteristic FTIR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Primary Amine (-NH₂) | N-H Scissoring (Bend) | 1600 - 1650 |

| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1475 |

| Nitro (-NO₂) | Symmetric Stretch | 1360 - 1290 |

| Ether (-O-CH₂-) | C-O-C Stretch | 1200 - 1275 |

| Aromatic Rings | C-H Stretch | 3000 - 3100 |

Note: This is an interactive data table. Values are predicted based on typical vibrational frequencies for the respective functional groups.

FT-Raman spectroscopy provides complementary information to FTIR. While polar groups like C=O are strong in the IR, non-polar, symmetric bonds often give strong signals in the Raman spectrum.

Aromatic and Nitro Group Vibrations: The FT-Raman spectrum is expected to be dominated by bands from the aromatic systems. The symmetric stretching of the C=C bonds in the naphthalene and benzene rings should produce strong signals in the 1400-1650 cm⁻¹ region. The symmetric stretching vibration of the nitro group, typically found around 1350 cm⁻¹, is usually a very strong and characteristic band in the Raman spectrum of nitroaromatic compounds, making it a key diagnostic peak.

C-H Vibrations: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching from the methylene bridge around 2850-2950 cm⁻¹ are also expected, though they are often weaker than the ring vibrations.

The combination of these spectroscopic methods provides a powerful and detailed approach to the unequivocal structural confirmation of this compound.

Electronic Spectroscopy for Photophysical Property Assessment

Electronic spectroscopy serves as a fundamental tool for probing the electronic transitions within a molecule, offering critical information about its photophysical properties. For this compound, the combination of an electron-donating amine group, an electron-withdrawing nitro group, and an extended π-system from the naphthalene and benzene rings results in distinct spectroscopic features.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Characteristics

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to the excitation of electrons to higher energy orbitals. The spectrum of this compound is expected to be characterized by absorption bands arising from π→π* transitions within the aromatic naphthalene system. The presence of both amino (-NH₂) and nitro (-NO₂) groups in a "push-pull" configuration on the naphthalene ring is likely to create an intramolecular charge-transfer (ICT) character, leading to a significant red-shift (bathochromic shift) of the longest wavelength absorption band into the visible region. redalyc.org

| Transition Type | Expected Wavelength Region | Description |

|---|---|---|

| π→π* (Naphthalene) | ~250-350 nm | Corresponds to electronic transitions within the fused aromatic ring system. |

| Intramolecular Charge-Transfer (ICT) | >350 nm | A broad, lower-energy band resulting from the push-pull effect of the amine and nitro groups, highly sensitive to solvent polarity. redalyc.org |

Fluorescence Spectroscopy and Emission Properties

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. Nitroaromatic compounds are notoriously weak fluorophores or are often non-fluorescent. nih.gov This is because the nitro group provides efficient non-radiative decay pathways, such as intersystem crossing to the triplet state, which quench fluorescence. nih.govacs.org

Despite this general trend, some nitronaphthalene derivatives with strong electron-donating groups, like an amine, can exhibit detectable fluorescence. nih.gov The emission of this compound, if observable, would be expected to show a large Stokes shift (the difference between the absorption and emission maxima) due to the significant structural and electronic rearrangement in the ICT excited state. nih.gov The fluorescence quantum yield would likely be low and, similar to its absorption, highly dependent on solvent polarity. In polar solvents, the stabilization of the ICT state can sometimes alter the rates of radiative versus non-radiative decay. nih.gov

| Property | Expected Observation | Rationale |

|---|---|---|

| Fluorescence Quantum Yield (Φf) | Low | The nitro group is an efficient fluorescence quencher, promoting non-radiative decay pathways. nih.gov |

| Stokes Shift | Large | Significant geometric and electronic redistribution in the intramolecular charge-transfer (ICT) excited state. nih.gov |

| Solvatochromism | Significant shift in emission wavelength with solvent polarity. | The dipole moment of the excited state is expected to be different from the ground state, leading to solvent-dependent stabilization. nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₇H₁₄N₂O₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. Techniques like electrospray ionization (ESI) would typically be used to generate the protonated molecule [M+H]⁺ or other adducts.

| Molecular Formula | Calculated Exact Mass [M] | Ion Type | Calculated m/z |

|---|---|---|---|

| C₁₇H₁₄N₂O₃ | 294.10044 | [M+H]⁺ | 295.10772 |

Tandem Mass Spectrometry (MS/MS) for Degradation Product Identification

Tandem Mass Spectrometry (MS/MS) involves selecting a specific parent ion (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, fragmentation is expected to occur at the molecule's weakest bonds and involve the loss of stable neutral molecules.

Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group as ·NO₂ (46 Da) or ·NO (30 Da). nih.govresearchgate.net Another major fragmentation pathway would be the cleavage of the benzylic ether bond, leading to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺, m/z 91) or the loss of a benzyl (B1604629) radical.

| Parent Ion m/z | Plausible Neutral Loss | Resulting Fragment m/z | Interpretation |

|---|---|---|---|

| 295.1 | ·NO₂ (46.0 Da) | 249.1 | Loss of the nitro group, common for nitroaromatics. nih.gov |

| 295.1 | C₇H₇· (91.1 Da) | 204.0 | Cleavage of the benzyloxy group with loss of a benzyl radical. |

| - | - | 91.1 | Formation of the stable tropylium cation (C₇H₇⁺). |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

| Parameter | Anticipated Findings |

|---|---|

| Bond Lengths and Angles | Confirmation of aromatic C-C bond lengths in the naphthalene ring and standard lengths for C-N, N-O, C-O, and C-H bonds. |

| Torsion/Dihedral Angles | Would define the orientation of the benzyloxy and nitro groups relative to the naphthalene ring system. |

| Intramolecular Interactions | Expected presence of a strong intramolecular hydrogen bond between the amine -NH₂ and the ortho-nitro -NO₂ group. |

| Intermolecular Interactions | Potential for intermolecular hydrogen bonding and π-π stacking interactions, which govern the crystal packing. |

Applications and Advanced Material Science Perspectives of Naphthalene Derivatives

Role in the Design and Synthesis of Functional Materials

The synthesis of functional materials is often predicated on the rational design of molecular precursors that possess specific, desirable characteristics. 4-(benzyloxy)-2-nitronaphthalen-1-amine is a molecule whose structure is inherently tailored for potential use in material science. The presence of both electron-rich and electron-deficient moieties within the same molecule creates a significant intramolecular charge-transfer character, which is a key feature for developing materials with tailored electronic and optical properties.

Substituted naphthalenes are of significant interest in the field of optoelectronics due to their tunable photophysical properties. The electronic behavior of this compound is dictated by the substituent groups on the naphthalene (B1677914) core. The amino (-NH2) and benzyloxy (-OCH2C6H5) groups act as electron donors, while the nitro (-NO2) group is a strong electron acceptor. This "push-pull" configuration can lead to a number of important optoelectronic effects.

This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which can result in a large dipole moment change between the ground and excited states. Such molecules often exhibit significant solvatochromism, where their absorption and emission spectra shift in response to the polarity of the solvent. This property is highly valuable for the design of chemical sensors. Furthermore, the presence of the nitro group in conjunction with the extended π-system of the naphthalene ring can enhance nonlinear optical (NLO) properties, making such compounds candidates for applications in optical switching and frequency conversion. The mastery of optoelectronic properties by substituting radicals on conjugated systems is a promising way to increase light absorption and charge carrier transport in organic devices.

Table 1: Predicted Optoelectronic Characteristics of this compound

| Property | Influencing Structural Feature | Potential Application |

| Fluorescence | Extended π-conjugation of the naphthalene ring. | Organic Light-Emitting Diodes (OLEDs), fluorescent probes. |

| Solvatochromism | Intramolecular charge transfer (ICT) from donor (amine, benzyloxy) to acceptor (nitro) groups. | Environmental polarity sensors. |

| Nonlinear Optical (NLO) Activity | Significant difference in ground and excited state dipole moments due to the push-pull system. | Optical data storage, telecommunications. |

While this compound is not intrinsically conductive, it can serve as a monomer or a precursor for the synthesis of conductive polymers or charge-transfer complexes. The aromatic naphthalene core and the reactive amine group provide sites for polymerization. For instance, electropolymerization of such amino-naphthalene derivatives can lead to the formation of thin films with semiconducting or conducting properties.

Furthermore, the strong electron-accepting nature of the nitro group and the electron-donating character of the rest of the molecule make it a candidate for forming charge-transfer (CT) complexes with suitable electron donor molecules. These CT complexes can exhibit significant electrical conductivity. The stacking of the planar naphthalene units in such complexes would facilitate the transport of charge carriers. Research on new nitrobenzylidene derivatives has shown that the synthesis of copolymers can lead to materials with optical gaps around 2 eV, making them suitable for organic solar cells.

Naphthalene Scaffolds in Catalysis and Ligand Design

Naphthalene derivatives are widely used as scaffolds for the design of ligands in coordination chemistry and catalysis. The amine group in this compound can act as a coordination site for a wide variety of metal ions. The resulting metal complexes can exhibit catalytic activity in a range of organic transformations.

The steric bulk of the benzyloxy group can play a crucial role in controlling the coordination environment around the metal center. This can influence the selectivity of the catalyst, for example, by creating a chiral pocket that favors the formation of one enantiomer over the other in asymmetric catalysis. The naphthalene backbone itself provides a rigid and well-defined platform, which is often desirable for creating highly efficient and selective catalysts. The development of novel palladium-catalyzed dearomative cyclization of naphthalenes has enabled the construction of fused polycyclic skeletons, demonstrating the versatility of naphthalene derivatives in complex molecular architecture.

Advanced Applications in Molecular Recognition and Sensing

The inherent fluorescence of the naphthalene moiety makes its derivatives, including this compound, attractive candidates for the development of fluorescent chemosensors. The principle behind such sensing applications lies in the modulation of the fluorescence signal upon interaction with a target analyte.

The amine and nitro groups can act as binding sites for specific ions or molecules. Upon binding, the electronic structure of the naphthalene derivative is perturbed, leading to a change in its fluorescence intensity (quenching or enhancement) or a shift in its emission wavelength. This provides a detectable signal for the presence of the analyte. The presence of a benzyl (B1604629) group as a substituent can play an important role in the recognition of certain analytes.

If this compound is synthesized in an enantiomerically pure form, it can be used for chiral recognition. The development of chiral ligands is crucial for the enantioselective syntheses of various polycyclic scaffolds. The defined three-dimensional structure of a chiral naphthalene derivative can allow it to interact differently with the two enantiomers of a chiral analyte. This differential interaction can be transduced into a measurable signal, often through changes in fluorescence or circular dichroism spectra, enabling the determination of the enantiomeric excess of a chiral substance.

Naphthalene Derivatives in Interface Science and Surface Interactions (e.g., Corrosion Inhibition Mechanisms)

Naphthalene derivatives have been investigated for their potential as corrosion inhibitors for various metals and alloys. The effectiveness of an organic molecule as a corrosion inhibitor is often related to its ability to adsorb onto the metal surface and form a protective barrier. This compound possesses several structural features that suggest it could be an effective corrosion inhibitor.

The proposed mechanism of inhibition involves the adsorption of the molecule onto the metal surface through multiple interaction points:

Heteroatom Coordination: The nitrogen atom of the amine group and the oxygen atom of the benzyloxy group have lone pairs of electrons that can coordinate with vacant d-orbitals of the metal atoms.

π-Electron Interactions: The π-electrons of the naphthalene ring can interact with the metal surface, leading to a strong adsorption.

Studies on related naphthalenamine derivatives have shown that they can act as mixed-type inhibitors, suppressing both the anodic and cathodic reactions of the corrosion process. The adsorption of such inhibitors on the metal surface often follows established adsorption isotherm models, such as the Langmuir or Freundlich isotherms.

Table 2: Structural Features of this compound and Their Role in Corrosion Inhibition

| Structural Feature | Role in Adsorption and Inhibition |

| Naphthalene Ring | Provides a large surface area and π-electrons for strong adsorption on the metal surface. |

| Amine Group (-NH2) | The nitrogen atom acts as a coordination site for binding to the metal surface. |

| Benzyloxy Group (-OCH2C6H5) | The oxygen atom can also coordinate with the metal. The bulky nature of the group helps in forming a dense protective layer. |

| Nitro Group (-NO2) | Modifies the electronic properties of the molecule, potentially enhancing its interaction with the metal surface. |

Precursors for Specialized Organic Syntheses

The compound this compound is recognized as a potential intermediate in organic synthesis due to its functionalized naphthalene core, which includes an amine, a nitro group, and a benzyloxy group. smolecule.com These features theoretically allow for a variety of chemical modifications, making it a plausible building block for more complex molecules. smolecule.com However, specific applications in the advanced synthesis of natural product analogs, multi-target directed ligands, or as a substrate for enzymatic transformations are not documented in peer-reviewed scientific literature.

Natural product synthesis often involves the use of versatile chemical synthons to construct complex molecular architectures. beilstein-journals.orgresearchgate.net While naphthalene derivatives are components of various natural products, a thorough search of chemical databases and research articles did not yield any instances where this compound is specifically used as a precursor or intermediate in the total synthesis or analog development of any known natural product. Research in this area tends to focus on other, more established synthetic routes and starting materials. nih.gov

Multi-target directed ligands (MTDLs) are compounds designed to interact with multiple biological targets simultaneously, which is a promising strategy for treating complex diseases like Alzheimer's. nih.govnih.gov The design of MTDLs often involves combining different pharmacophores into a single hybrid molecule. unicam.it Although the naphthalene scaffold is present in some bioactive molecules, there is no published research that describes the design, synthesis, or evaluation of this compound or its direct derivatives as multi-target directed ligands. The scientific community has explored various other scaffolds for MTDL development, but this specific compound has not been featured in those studies.

Enzymatic transformations are valued in chemistry for their high selectivity. The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that catalyzes the two-electron reduction of quinones and quinone-imines, a reaction that is often, but not always, a detoxification pathway. nih.gov Certain quinones can be bioactivated by NQO1 into more toxic species, a property exploited in the design of some anticancer agents. nih.gov The substrates for NQO1 are typically quinone-based structures. biorxiv.org

The subject compound, this compound, is a nitro-aromatic amine and not a quinone. While it could theoretically be chemically converted into a naphthalene-based quinone or quinone-imine derivative, no studies were found that document such a transformation or the subsequent use of any resulting derivative as a substrate for NQO1 or other enzymatic transformations. Therefore, there is no available data or research findings to report on this topic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.